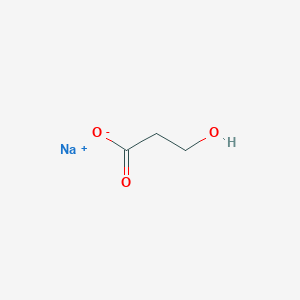

sodium;3-hydroxypropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compound “sodium;3-hydroxypropanoate” is a chemical entity listed in the PubChem database It is known for its unique properties and applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “sodium;3-hydroxypropanoate” involves specific chemical reactions under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Typically, the synthesis involves the use of high-purity reagents and solvents, with reactions carried out under inert atmospheres to prevent contamination and degradation.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure consistency and efficiency. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Compound “sodium;3-hydroxypropanoate” undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as halides, amines, and electrophiles like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

Chemical Synthesis

Sodium 3-hydroxypropanoate is utilized as a building block in the production of several important chemicals:

- Acrylic Acid : It is a precursor for the synthesis of acrylic acid, which is widely used in the production of superabsorbent polymers and coatings.

- Acrylamide : This compound is critical for the manufacture of polyacrylamide gels used in electrophoresis and water treatment.

- 1,3-Propanediol : Sodium 3-hydroxypropanoate can be converted into 1,3-propanediol, a key ingredient in producing plastics and solvents.

| Compound | Application |

|---|---|

| Acrylic Acid | Superabsorbent polymers |

| Acrylamide | Electrophoresis, water treatment |

| 1,3-Propanediol | Plastics, solvents |

Biodegradable Polymers

One of the most promising applications of sodium 3-hydroxypropanoate lies in the development of biodegradable polymers. Poly(3-hydroxypropionic acid) (P(3-HPA)), derived from sodium 3-hydroxypropanoate, exhibits favorable properties for use in environmentally friendly materials. The polymerization process allows for control over molecular weight and properties, making it suitable for various applications including packaging and agricultural films .

Metabolic Engineering

Sodium 3-hydroxypropanoate plays a significant role in metabolic engineering studies. It serves as a substrate for engineered microorganisms that produce high yields of bio-based chemicals. Research has shown that strains like Halomonas bluephagenesis can be genetically modified to enhance the production of 3-hydroxypropionate under specific conditions .

Case Study: Halomonas Bluephagenesis

- Objective : To increase the yield of sodium 3-hydroxypropanoate.

- Method : Genetic modifications were made to delete degradation pathways and enhance biosynthetic pathways.

- Results : Achieved production levels of up to 154 g/L with a yield of 0.93 g/g from 1,3-propanediol .

Production Processes

The industrial synthesis of sodium 3-hydroxypropanoate involves various methods including:

- Microbial Fermentation : Utilizing engineered microbial strains to produce high concentrations of sodium 3-hydroxypropanoate from renewable substrates such as glucose or glycerol.

- Chemical Synthesis : Base-induced hydration of acrylic acid or hydrolysis of propiolactone are common chemical methods employed to synthesize this compound .

| Method | Description |

|---|---|

| Microbial Fermentation | Uses engineered strains for high yield production |

| Chemical Synthesis | Hydration or hydrolysis processes |

Biomarker Research

Sodium 3-hydroxypropanoate has been identified as a biomarker for certain metabolic disorders, particularly those related to propionic acid metabolism. Its accumulation can indicate defects in propionic acid and branched-chain amino acid catabolism, making it valuable in clinical diagnostics .

Mechanism of Action

The mechanism of action of compound “sodium;3-hydroxypropanoate” involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Compound A: Shares structural similarities but differs in functional groups, leading to distinct chemical and biological properties.

Compound B: Exhibits similar reactivity but has different applications due to variations in molecular structure.

Compound C: Has comparable uses in industry but differs in synthesis and production methods.

Uniqueness: Compound “sodium;3-hydroxypropanoate” stands out due to its unique combination of chemical properties, reactivity, and applications. Its versatility and potential for various scientific and industrial uses make it a valuable compound in research and development.

Properties

IUPAC Name |

sodium;3-hydroxypropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3.Na/c4-2-1-3(5)6;/h4H,1-2H2,(H,5,6);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXDKPABPXSLIZ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.